Cas no 7277-98-7 (udp-galnac)

udp-galnac structure
Produktname:udp-galnac
udp-galnac Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- udp-galnac
- [[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hydroxy-phosphoryl]oxy-[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy]phosphinic acid
- UDP-N-acetyl-alpha-D-galactosamine
- UDP-N-acetyl-D-galactosamine
- Uridine diphospate N-acetylgalactosamine
- Uridine diphosphate-N-acetylgalactosamine
- Uridine diphosphoacetylgalactosamine
- UDP-N-acetyl-delta-galactosamine
- Uridine pyrophosphate N-acetyl-alpha-delta-chondrosamine ester
- 3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl [5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen diphosphate (non-preferred name)
- Uridine diphospho-2-acetamido-2-deoxy-delta-galactose
- Uridine pyrophosphate N-acetyl-a-D-chondrosamine ester
- SCHEMBL23344493
- SCHEMBL15433957
- Uridine 5'-diphospho-N-acetylgalactosamine
- Uridine pyrophosphoacetylgalactosamine
- 528-04-1
- L000907
- Uridine diphosphate-N-acetyl-delta-galactosamine
- Uridine diphospho-N-acetylgalactosamine
- uridine diphosphate N-acetylmannosamine
- 26575-17-7
- Uridine diphosphate-N-acetyl-D-galactosamine
- Uridine pyrophosphate 2-acetamido-2-deoxy-alpha-D-galactopyranosyl ester
- Uridine pyrophosphate 2-acetamido-2-deoxy-alpha-delta-galactopyranosyl ester
- DTXSID20862122
- Uridine pyrophosphate 2-acetamido-2-deoxy-a-D-galactopyranosyl ester
- Uridine pyrophosphate N-acetyl-alpha-D-chondrosamine ester
- DB02196
- PD008141
- [(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
- UD2
- Acetylgalactosamine, UDP
- Q27089067
- UDP-N-acetylgalactosamine
- 7277-98-7
- uridine-diphosphate-n-acetylgalactosamine
- uridine 5'-[3-(2-acetamido-2-deoxy-alpha-D-galactopyranosyl) dihydrogen diphosphate]
- [({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy})phosphinic acid
- GTPL4741
- LFTYTUAZOPRMMI-NESSUJCYSA-N
- (2R,3R,4R,5R,6R)-3-(acetylamino)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl [(2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl dihydrogen diphosphate (non-preferred name)
- Uridine-5-diphosphoacetylgalactosamine
- CHEBI:67168
- Uridine-5'-diphosphate-alpha-D-N-acetylgalactosamine
- DTXSID201318824
- Udp acetylgalactosamine
- Uridine 5'-(trihydrogen diphosphate), P'-(2-(acetylamino)-2-deoxy-alpha-D-galactopyranosyl) ester
-
- Inchi: InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)
- InChI-Schlüssel: LFTYTUAZOPRMMI-UHFFFAOYSA-N
- Lächelt: CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O
Berechnete Eigenschaften
- Genaue Masse: 607.08200
- Monoisotopenmasse: 607.08157040g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 9
- Anzahl der Akzeptoren für Wasserstoffbindungen: 17
- Schwere Atomanzahl: 39
- Anzahl drehbarer Bindungen: 10
- Komplexität: 1080
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 9
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -6.6
- Topologische Polaroberfläche: 300Ų
Experimentelle Eigenschaften
- Dichte: 1.86
- Siedepunkt: °Cat760mmHg
- Flammpunkt: °C
- PSA: 325.48000
- LogP: -4.25900
udp-galnac Verwandte Literatur
-
Pengyuan Wei,Jun Li,Jing Zhang,Yi Zhang,Rong Luo,Chaofan Xie,Zhaozhao Wang RSC Adv. 2023 13 2345
-
Huizhi Hu,Feng Luo,Yirong Liu Environ. Sci.: Water Res. Technol. 2022 8 2761
7277-98-7 (udp-galnac) Verwandte Produkte
- 2227735-37-5((2R)-4,4-difluoro-4-phenylbutan-2-ol)
- 922994-17-0(N-(6-chloro-1,3-benzothiazol-2-yl)-4-(phenylsulfanyl)butanamide)
- 1956311-00-4(2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetic acid hydrochloride)
- 18044-09-2(3-(3-Acetoxypropyl)Heptamethyltrisiloxane)
- 2034277-20-6(2,4-dimethyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1,3-thiazole-5-carboxamide)
- 2758001-76-0(N-(2-{1-[2-(3,5-dichlorophenyl)ethyl]-1H-1,2,3-triazol-4-yl}propan-2-yl)acetamide)
- 149506-02-5(tert-butyl N-3-(3-hydroxyphenyl)propylcarbamate)
- 179408-54-9(6-(2-Thienyl)nicotinic Acid)
- 1805320-99-3(2-(Difluoromethyl)-4-methylpyridine-3-sulfonamide)
- 1247211-58-0(1-(2-Bromoethyl)-4-ethylpiperazine)
Empfohlene Lieferanten
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz

Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
